Biochemical Potency on ALK2 and Downstream Phosphorylation
Zilurgisertib exhibits nanomolar potency against ALK2 kinase activity and its downstream effectors. In biochemical assays, zilurgisertib inhibits ALK2 with an IC₅₀ of 15 nM [1], and the R206H mutant ALK2 with an IC₅₀ of 19 nM . In Huh‑7 cells, it suppresses SMAD1/5 phosphorylation (IC₅₀ = 63 nM) and BMP‑6‑induced hepcidin production (IC₅₀ = 20 nM) . For comparison, momelotinib inhibits ALK2 with an IC₅₀ of 8.4 nM [2], but its additional potent inhibition of JAK1/JAK2 (IC₅₀ 11/18 nM) limits its utility as a selective ALK2 probe . LDN‑193189, another widely used BMP inhibitor, has an ALK2 IC₅₀ of 5 nM but exhibits pan‑BMP activity with IC₅₀ values of 5.3 nM on ALK3 and 16.7 nM on ALK6, and significant inhibition of ALK5 (IC₅₀ = 350 nM) .
| Evidence Dimension | ALK2 biochemical IC₅₀ |
|---|---|
| Target Compound Data | 15 nM (wild‑type); 19 nM (R206H mutant) |
| Comparator Or Baseline | Momelotinib: 8.4 nM; LDN‑193189: 5 nM |
| Quantified Difference | Zilurgisertib is within 2‑fold of the most potent comparators while exhibiting substantially narrower kinase‑inhibitory profiles |
| Conditions | Biochemical kinase activity assay; Huh‑7 cellular assay for SMAD1/5 phosphorylation and hepcidin |
Why This Matters
For researchers requiring a selective ALK2 inhibitor without confounding JAK/STAT or broad BMP/TGF‑β pathway interference, zilurgisertib provides a cleaner pharmacological tool than momelotinib or LDN‑193189.
- [1] IUPHAR/BPS Guide to PHARMACOLOGY. Zilurgisertib activity data (ACVR1). View Source
- [2] Asshoff M, Petzer V, Warr MR, et al. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents. Blood. 2017;129(13):1823‑1830. View Source
